4-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
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Overview
Description
4-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves the reaction of the pyrimidine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Attachment of the piperazine ring: The final step may involve the nucleophilic substitution of the sulfonyl intermediate with piperazine under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce new alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonyl piperazine derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or G-protein coupled receptors, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
- 4-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
Uniqueness
The unique structural features of 4-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, such as the specific substitution pattern on the phenyl and pyrimidine rings, may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4S/c1-6-13-29-21-14-20(22-17(4)23-21)24-9-11-25(12-10-24)30(26,27)19-8-7-18(28-5)15(2)16(19)3/h7-8,14H,6,9-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLKMHSAUXNQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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